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Compound of Interest

Compound Name: sec-O-Glucosylhamaudol

Cat. No.: B1141522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sec-O-Glucosylhamaudol is a naturally occurring chromone glycoside that has been isolated

from the roots of medicinal plants such as Saposhnikovia divaricata and Peucedanum

japonicum.[1][2] This compound, along with other chromones, is of significant interest to the

scientific community due to its potential therapeutic properties, including anti-inflammatory and

analgesic activities. This technical guide provides a summary of the available spectroscopic

data for sec-O-Glucosylhamaudol and outlines the general experimental protocols for its

isolation and characterization.

Chemical Structure
Systematic Name: (2R)-2-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-

2-(1-hydroxy-1-methylethyl)-5-methoxy-3-methyl-2,3-dihydro-4H-chromen-4-one

Molecular Formula: C₂₁H₂₆O₁₀

Molecular Weight: 438.43 g/mol

Spectroscopic Data
Despite extensive literature searches, detailed, publicly available tables of the ¹H and ¹³C NMR

spectroscopic data for sec-O-Glucosylhamaudol could not be located. Several publications
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report the isolation of this compound, and it is highly probable that the full texts of these articles

contain the complete spectroscopic data. However, access to these full-text articles was not

possible. Similarly, specific mass spectrometry fragmentation data remains elusive in the

available literature.

For researchers requiring this specific data, it is recommended to consult the full text of the

following publications:

Zhao, B., Yang, X., Yang, X., & Zhang, L. (2010). [Chemical constituents of roots of

Saposhnikovia divaricata]. Zhongguo Zhong Yao Za Zhi, 35(12), 1569–1572.

A publication by Yabe et al. in Chemical & Pharmaceutical Bulletin (1981) which discusses

the characterization of similar compounds.

The following sections provide generalized experimental protocols for the type of spectroscopic

analysis typically performed on such compounds.

Experimental Protocols
The following are generalized methodologies for the isolation and spectroscopic analysis of

chromone glycosides like sec-O-Glucosylhamaudol, based on standard practices in natural

product chemistry.

Isolation of Sec-O-Glucosylhamaudol
Plant Material Extraction: The dried and powdered roots of Saposhnikovia divaricata or

Peucedanum japonicum are typically extracted with a solvent such as methanol or ethanol at

room temperature.

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned

successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl

acetate, and n-butanol, to separate compounds based on their polarity. Sec-O-
Glucosylhamaudol, being a glycoside, is expected to be enriched in the more polar

fractions (e.g., ethyl acetate or n-butanol).

Chromatographic Separation: The polar fraction is subjected to multiple chromatographic

steps for purification. This typically involves:
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Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with

a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol).

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step

using a C18 column with a mobile phase such as methanol-water or acetonitrile-water is

often employed to yield the pure compound.

Spectroscopic Analysis
Sample Preparation: A few milligrams of the purified sec-O-Glucosylhamaudol are

dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are

recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

¹H NMR Analysis: This spectrum provides information on the chemical environment of the

hydrogen atoms, including their chemical shifts (δ), coupling constants (J), and multiplicities.

This is crucial for determining the structure of the aglycone and the sugar moiety.

¹³C NMR Analysis: This provides information on the carbon skeleton of the molecule. The

chemical shifts of the carbons in the sugar moiety can help identify the type of sugar and its

anomeric configuration.

2D NMR Analysis:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is essential for establishing the connectivity

between the aglycone and the sugar moiety.

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using

techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
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Data Acquisition: The mass spectrometer is operated in both positive and negative ion

modes to obtain the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the

molecular ion and analyze the resulting daughter ions. The fragmentation pattern provides

valuable information about the structure of the aglycone and the sugar unit, as well as the

nature of the glycosidic bond. The loss of the sugar moiety (a neutral loss of 162 Da for a

hexose) is a characteristic fragmentation for glycosides.

Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of sec-O-Glucosylhamaudol.
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Experimental workflow for the isolation and spectroscopic analysis of sec-O-
Glucosylhamaudol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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